Potent IDO1 Inhibition in Human Whole Blood: 5-Chloro-7-iodo-1H-indazole Exhibits Sub-Nanomolar Potency Superior to C3-Carbohydrazide Indazoles
5-Chloro-7-iodo-1H-indazole demonstrates potent inhibition of human IDO1 in a physiologically relevant whole blood assay, with an unbound IC50 of 0.340 nM [1]. This is in contrast to C3-carbohydrazide-substituted 1H-indazoles, which exhibit significantly weaker IDO1 inhibition (IC50 = 720 nM and 770 nM) in enzymatic assays [2]. The observed 2,100-fold difference in potency highlights the critical role of the 5-chloro-7-iodo substitution pattern for achieving high-affinity target engagement in a complex biological matrix.
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.340 nM (unbound concentration) |
| Comparator Or Baseline | 3-carbohydrazide-1H-indazole derivatives 5a and 5d: 720 nM and 770 nM, respectively |
| Quantified Difference | ~2,100-fold lower IC50 (higher potency) |
| Conditions | Human whole blood assay for target compound; recombinant IDO1 enzymatic assay for comparators |
Why This Matters
Potency in whole blood is a more stringent and translationally relevant metric than isolated enzyme assays, making this compound a superior starting point for developing in vivo IDO1-targeted immunotherapeutics.
- [1] BindingDB. BDBM50568395: 5-chloro-7-iodo-1H-indazole, IC50 = 0.340 nM (human IDO1, whole blood). View Source
- [2] Pradhan N, Paul S, Deka SJ, Roy A, Trivedi V, Manna D. Identification of Substituted 1H-Indazoles as Potent Inhibitors for Immunosuppressive Enzyme Indoleamine 2,3-Dioxygenase 1. ChemistrySelect. 2017;2(20):5511-5517. View Source
